Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate
Description
Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate is a sulfur-containing pyridine derivative characterized by a trifluoromethyl group at position 4, a cyano group at position 3, and a cyclopropyl substituent at position 6 of the pyridine ring. The molecule also features a sulfanyl-linked ethyl propanoate ester chain. Its molecular formula is C₁₅H₁₆F₃N₂O₂S, with a molar mass of 345.07 g/mol (calculated). This compound is hypothesized to exhibit herbicidal activity based on structural parallels to commercial herbicides like haloxyfop-methyl .
Properties
IUPAC Name |
ethyl 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-3-22-14(21)8(2)23-13-10(7-19)11(15(16,17)18)6-12(20-13)9-4-5-9/h6,8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVSEDPBPVSJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions starting from readily available precursors. For instance, cyclopropyl and trifluoromethyl groups can be introduced via cyclopropanation and trifluoromethylation reactions, respectively.
Introduction of the Cyano Group: The cyano group is often introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Sulfanyl Propanoate Ester: The final step involves the reaction of the pyridine derivative with ethyl 2-bromo propanoate in the presence of a base like potassium carbonate to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The trifluoromethyl and cyano groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced derivatives of the cyano group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits notable biological activities, making it a subject of interest for researchers. Some key areas of application include:
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds, providing insights into their mechanisms of action:
- Kinase Inhibition Studies :
- A study assessing thieno-pyridine derivatives revealed that they effectively inhibited DYRK1A and GSK-3α/β, with IC50 values indicating significant potential in therapeutic applications for Alzheimer's disease.
- Safety and Toxicology :
- Although comprehensive safety profiles are not extensively documented for this specific compound, related compounds often require thorough evaluation due to potential toxicity associated with organ-specific effects. Standard safety assessments are recommended prior to further development.
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cancer and neurodegenerative diseases |
| Antimicrobial | Significant antibacterial activity suggested by related compounds |
| Neuropharmacology | Possible neuroactive properties due to structural features |
| Kinase Inhibition | Effective inhibition of key kinases involved in Alzheimer's disease |
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate depends on its interaction with molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Ring
The pyridine ring’s substituents critically influence the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison at Pyridine Position 6
Ester Group Modifications
The ester moiety affects solubility, hydrolysis resistance, and bioavailability:
Table 2: Ester Group Comparison
Table 3: Activity and Stability Insights
Q & A
Q. What are the established synthetic routes for Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate?
The compound is synthesized via nucleophilic substitution at the pyridinyl sulfur center, followed by esterification. For example, thiourea intermediates react with α-halopropanoate esters under basic conditions (e.g., K₂CO₃ in DMF). Similar protocols are used for structurally related herbicides like fluazifop-P-butyl (butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) . Key steps include protecting-group strategies for the cyano and cyclopropyl substituents to avoid side reactions.
Q. How is the compound characterized analytically to confirm purity and structural integrity?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm) is used, coupled with UV detection at 254 nm. Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺), while ¹H/¹³C NMR resolves the cyclopropyl and trifluoromethyl groups. For example, the cyclopropyl ring shows distinct splitting patterns (e.g., δ ~1.0–1.5 ppm) .
Q. What are the primary applications of this compound in biochemical research?
The compound’s thiopyridinyl moiety suggests potential enzyme inhibition, akin to derivatives like 3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate, which inhibit hydroxyphenylpyruvate dioxygenase (HPPD) with IC₅₀ values in the µM range . Its ester group enhances membrane permeability, making it suitable for in vitro enzyme assays.
Advanced Research Questions
Q. How does the compound’s mechanism of action differ from structurally similar herbicides like fenoxaprop-P-ethyl?
While fenoxaprop-P-ethyl inhibits acetyl-CoA carboxylase (ACCase) in grasses, the cyano and cyclopropyl substituents in this compound may target alternative pathways, such as disrupting electron transport chains or binding to cytochrome P450 enzymes. Comparative studies using radiolabeled analogs (e.g., ¹⁴C-trifluoromethyl tracking) can elucidate specific binding sites .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
Variability in IC₅₀ values (e.g., 3.9–15.4 µM for related inhibitors ) often stems from assay conditions (pH, temperature, solvent). Standardizing protocols (e.g., fixed pH 7.4 buffer, 25°C) and using isogenic cell lines reduces noise. Meta-analyses of dose-response curves with Hill slope adjustments are recommended.
Q. How can computational modeling optimize the compound’s interaction with target proteins?
Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., HPPD PDB: 1SQD) identifies favorable binding conformations. Free energy perturbation (FEP) calculations guide substitutions—e.g., replacing cyclopropyl with methyl groups—to enhance hydrophobic interactions .
Q. What methodologies assess environmental persistence and non-target toxicity?
Aerobic soil metabolism studies (OECD 307) track degradation half-life (t₁/₂) via LC-MS/MS. Ecotoxicological assays with Daphnia magna (OECD 202) and Aliivibrio fischeri (ISO 11348-3) quantify EC₅₀ values. For example, trifluoromethyl derivatives often show prolonged persistence (t₁/₂ >60 days) .
Q. How do enantiomeric differences impact bioactivity and metabolic stability?
Chiral separation via chiral HPLC (e.g., Chiralpak IA column) reveals distinct activities. The (R)-enantiomer of fluazifop-P-butyl exhibits 10× higher herbicidal activity than the (S)-form . Similarly, enantioselective metabolism by liver microsomes (e.g., CYP3A4) can be quantified using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
